molecular formula C10H10N4O2 B2481321 methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate CAS No. 405279-31-4

methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B2481321
CAS No.: 405279-31-4
M. Wt: 218.216
InChI Key: DFYOHFQVKZGBFW-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, exhibiting versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Triazole derivatives have been shown to have neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that they may affect the nitric oxide and TNF-α signaling pathways, which play crucial roles in inflammation and immune responses.

Pharmacokinetics

It is known that the compound’s molecular weight is 21821 g/mol , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The result of the action of this compound can vary depending on the specific target and the biological context. For example, in the context of neuroprotection, some triazole-pyrimidine hybrid compounds have been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may have a protective effect against ER stress and apoptosis in neuronal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then treated with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Methyl 5-amino-2-phenyl-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
  • Methyl 5-amino-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylate

Comparison: Methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogues, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications .

Properties

IUPAC Name

methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-9(11)13-14(12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOHFQVKZGBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(N=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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